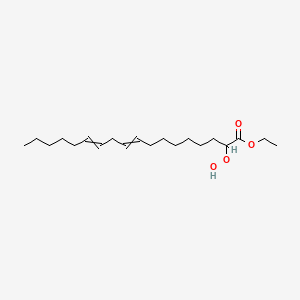
Bis(2-methylpropyl) (2-oxoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) (2-oxoethyl)phosphonate: is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonate group, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl) (2-oxoethyl)phosphonate typically involves the reaction of phosphorus oxychloride with 2-methylpropanol and 2-oxoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-methylpropanol and 2-oxoethanol.
Catalysis: A catalyst, such as a Lewis acid, is introduced to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at a specific temperature, typically between 15-25°C, for a few hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methylpropyl) (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Bis(2-methylpropyl) (2-oxoethyl)phosphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings
Mécanisme D'action
The mechanism of action of Bis(2-methylpropyl) (2-oxoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property makes it valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
- Bis(2-methylpropyl) octylphosphonate
- (2-methoxy-2-oxoethyl)phosphonic acid
- (2-ethoxy-2-oxoethyl)phosphonic acid
Comparison: Bis(2-methylpropyl) (2-oxoethyl)phosphonate is unique due to its specific alkyl and oxoethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
63620-95-1 |
|---|---|
Formule moléculaire |
C10H21O4P |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
2-[bis(2-methylpropoxy)phosphoryl]acetaldehyde |
InChI |
InChI=1S/C10H21O4P/c1-9(2)7-13-15(12,6-5-11)14-8-10(3)4/h5,9-10H,6-8H2,1-4H3 |
Clé InChI |
POPDXLYCGWQSIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(CC=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
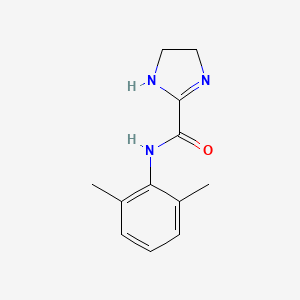
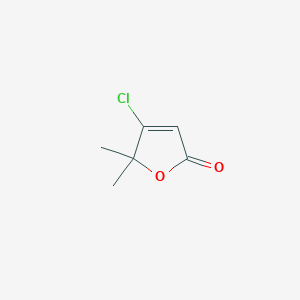

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
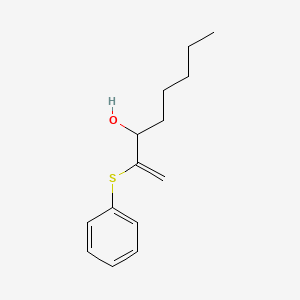
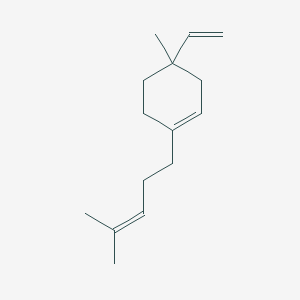
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
